molecular formula C15H19F3N4O2 B6472434 1-(oxan-4-yl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea CAS No. 2640845-71-0

1-(oxan-4-yl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea

Cat. No.: B6472434
CAS No.: 2640845-71-0
M. Wt: 344.33 g/mol
InChI Key: NULLXRLQPWDNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring three key structural components:

  • Oxan-4-yl (tetrahydropyran): A six-membered oxygen-containing ring that enhances solubility and metabolic stability .
  • Azetidine: A four-membered nitrogen-containing ring, which introduces conformational rigidity and influences target binding affinity .
  • 4-(Trifluoromethyl)pyridin-2-yl: A pyridine ring substituted with a trifluoromethyl group at the 4-position, known to improve lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

1-(oxan-4-yl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)10-1-4-19-13(7-10)22-8-12(9-22)21-14(23)20-11-2-5-24-6-3-11/h1,4,7,11-12H,2-3,5-6,8-9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULLXRLQPWDNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(oxan-4-yl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22F3N3O2
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 2877710-11-5

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
  • Antiviral Properties : Certain structural analogs have demonstrated antiviral activity against viruses such as Zika and Dengue, suggesting potential applications in treating viral infections .

Antiviral Activity

A study focused on derivatives of oxadiazole, which share structural similarities with the target compound, revealed significant antiviral properties. For instance, compounds exhibiting a similar trifluoromethyl group have been linked to enhanced activity against flaviviruses due to their ability to interfere with viral replication processes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in tumor cells. The presence of the urea moiety is thought to enhance interactions with cellular targets involved in cancer progression .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundFindings
4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)anilinePotent antiviral activity against Zika virus; structure–activity relationship established.
Urea derivativesShowed both therapeutic and toxic effects; indicated neuroprotective properties alongside potential risks.

Research Findings

Recent research has highlighted the dual nature of urea-based compounds:

  • Therapeutic Effects : Enhanced growth and neuroprotection were noted in experimental models.
  • Toxicity Concerns : Some studies reported oxidative stress and endothelial dysfunction associated with high doses of urea derivatives .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related urea derivatives:

Compound Name Key Structural Features Reported Biological Activity Reference(s)
1-(oxan-4-yl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea Oxane + azetidine + 4-(trifluoromethyl)pyridine Hypothesized kinase inhibition
1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea Oxane + pyridine + trifluoromethylphenyl (non-azetidine) Anticancer activity (in vitro)
1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea Oxane + thiophene + chlorophenyl (no azetidine) Antiviral and antitumor potential
1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-[(4-fluorophenyl)methyl]-1-methylurea Azetidine + pyrazine + fluorophenyl (no oxane) Not specified; likely CNS-targeted
1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea Simple urea with chlorophenyl + pyridine (no heterocyclic rings) Antimicrobial and enzyme inhibition

Key Observations

Role of Azetidine :

  • The azetidine ring in the target compound distinguishes it from analogs like 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea . Azetidine's smaller ring size (vs. piperidine or pyrrolidine) may enhance binding to sterically constrained targets, such as kinases or proteases .

Trifluoromethylpyridine vs. Trifluoromethylphenyl :

  • The 4-(trifluoromethyl)pyridin-2-yl group in the target compound likely offers improved electronic effects compared to trifluoromethylphenyl groups. Pyridine’s electron-deficient nature can facilitate π-stacking interactions in enzyme active sites .

Oxane vs. Other Solubilizing Groups: Oxane (tetrahydropyran) provides better aqueous solubility than non-oxygenated rings (e.g., cyclohexane) while maintaining metabolic stability, a feature shared with 1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.